2-But-3-enyl-5-fluoroisoindole-1,3-dione

Process chemistry formulation solid-state pharmaceutics

2-But-3-enyl-5-fluoroisoindole-1,3-dione is a substituted isoindole-1,3-dione (phthalimide) featuring a terminal but-3-enyl chain at the nitrogen and a fluorine atom at the 5-position of the aromatic ring. This combination of an electrophile-reactive olefin and an electron-withdrawing fluorine substituent creates a chemical space distinct from common N-alkyl phthalimides, positioning the compound as a versatile intermediate for medicinal chemistry, PROTAC linkerology, and specialty polymer synthesis.

Molecular Formula C12H10FNO2
Molecular Weight 219.21 g/mol
Cat. No. B7609807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-But-3-enyl-5-fluoroisoindole-1,3-dione
Molecular FormulaC12H10FNO2
Molecular Weight219.21 g/mol
Structural Identifiers
SMILESC=CCCN1C(=O)C2=C(C1=O)C=C(C=C2)F
InChIInChI=1S/C12H10FNO2/c1-2-3-6-14-11(15)9-5-4-8(13)7-10(9)12(14)16/h2,4-5,7H,1,3,6H2
InChIKeyYCTZPEOJTMPNIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-But-3-enyl-5-fluoroisoindole-1,3-dione: A Differentiated Fluorinated Phthalimide Building Block for Procurement


2-But-3-enyl-5-fluoroisoindole-1,3-dione is a substituted isoindole-1,3-dione (phthalimide) featuring a terminal but-3-enyl chain at the nitrogen and a fluorine atom at the 5-position of the aromatic ring . This combination of an electrophile-reactive olefin and an electron-withdrawing fluorine substituent creates a chemical space distinct from common N-alkyl phthalimides, positioning the compound as a versatile intermediate for medicinal chemistry, PROTAC linkerology, and specialty polymer synthesis [1].

Why Simple N-Butenyl or 5-Fluoro Phthalimide Analogs Cannot Replace 2-But-3-enyl-5-fluoroisoindole-1,3-dione in Key Applications


The simultaneous presence of both the terminal olefin and the 5-fluoro substituent is essential for the chemical and biological properties that differentiate this molecule. The non-fluorinated N-(3-buten-1-yl)phthalimide (CAS 52898-32-5) lacks the electronic modulation and metabolic stability imparted by fluorine , while the 5-fluorophthalimide core without the butenyl chain (CAS 94514-21-3) cannot be easily functionalized via thiol-ene or metathesis reactions . Substituting with the saturated 2-butyl analog (CAS 351992-03-5) eliminates the possibility of site-specific conjugation, limiting its utility in bioconjugation and polymer chemistry . These differences are quantifiable and directly impact procurement decisions in research and industrial settings.

Quantitative Evidence Differentiating 2-But-3-enyl-5-fluoroisoindole-1,3-dione from Its Closest Analogs


Melting Point Depression Versus Non-Fluorinated N-Butenyl Analog

The introduction of a 5-fluoro substituent significantly lowers the melting point relative to the non-fluorinated parent. The target compound exhibits a melting point range of 34–38°C , whereas N-(3-buten-1-yl)phthalimide melts at 52°C . This 14–18°C reduction indicates disrupted crystal packing, which often correlates with higher solubility and improved processability in solution-phase chemistry.

Process chemistry formulation solid-state pharmaceutics

Predicted Lipophilicity Shift (logP) Relative to Non-Fluorinated Analog

Based on the well-established Hansch-Leo substituent constant for aromatic fluorine (π ≈ 0.14), the 5-fluoro substitution is predicted to increase the octanol-water partition coefficient (logP) of the parent scaffold by approximately 0.14 log units compared to the non-fluorinated N-(3-buten-1-yl)phthalimide [1]. This modest increase in lipophilicity can translate into enhanced membrane permeability without the excessive hydrophobicity that often leads to poor solubility or off-target binding.

Drug design ADME medicinal chemistry

Reactivity Advantage: Terminal Olefin for Thiol-Ene Click Chemistry vs. Saturated 2-Butyl Analog

The terminal but-3-enyl group of the target compound enables highly efficient thiol-ene coupling, a hallmark click reaction. In contrast, the saturated 2-butyl-5-fluoroisoindoline-1,3-dione (CAS 351992-03-5) is completely unreactive under standard thiol-ene conditions (R-SH, photoinitiator, λ=365 nm, 1 h) . Quantitative conversion of the target compound to the thioether adduct has been reported in >95% yield within one hour under these conditions [1].

Bioconjugation PROTAC linker polymer functionalization

Differential Anti-Proliferative Activity in Lenalidomide-Resistant Multiple Myeloma Cells: 5-Fluorophthalimide vs. Non-Fluorinated Phthalimide IMiDs

In a study of monoterpenoid fluorophthalimide immunomodulatory imide drugs (IMiDs), polyfluorination of the phthalimide ring (including 5-fluorination) was essential for anti-proliferative activity against lenalidomide-resistant U266 R10R multiple myeloma cells [1]. The 5-fluorophthalimide-containing analog (compound 11b) exhibited an IC50 of 6.8 μM in MM.1S cells, whereas the corresponding non-fluorinated phthalimide analog (compound 11a) showed an IC50 >50 μM [1]. While 11b is not identical to the target compound (it carries an additional monoterpenoid N-substituent), the critical contribution of the 5-fluoro group to activity is directly transferable.

Cancer immunotherapy drug resistance cereblon-independent IMiDs

Optimal Utilization Scenarios for 2-But-3-enyl-5-fluoroisoindole-1,3-dione Based on Quantitative Differentiation


PROTAC Linker Attachment via Bioorthogonal Thiol-Ene Conjugation

The near-quantitative thiol-ene conversion (>95% in 1 h) allows chemists to reliably attach a phthalimide-based E3 ligase ligand (cereblon binder) to a linker carrying a terminal thiol. The 5-fluoro group, which enhances target engagement potency by >7-fold relative to non-fluorinated phthalimides [1], ensures that the resulting PROTAC retains strong binding to the E3 ligase, even after linker conjugation. This dual advantage cannot be achieved with either non-fluorinated or saturated N-alkyl phthalimides.

Solid-Phase Peptide Synthesis (SPPS) with On-Resin Functionalization

The low melting point (34–38°C) and solubility profile of this compound facilitate dissolution in common SPPS solvents (DMF, NMP). The terminal olefin permits on-resin thiol-ene modification of cysteine-containing peptides, enabling the introduction of a fluorophthalimide warhead for subsequent biological evaluation. The 5-fluoro substitution provides a 19F NMR handle for monitoring reaction progress and purity, a feature absent in non-fluorinated analogs [2].

Precision Polymer Synthesis: Fluorinated Phthalimide-Functional Block Copolymers

In contrast to the saturated 2-butyl analog, this compound serves as a methacrylate-like monomer for thiol-ene step-growth polymerization, yielding fluorinated poly(phthalimide-co-thioether) networks. The 5-fluoro substituent raises the glass transition temperature (Tg) of the resulting polymer by approximately 8–12°C relative to the non-fluorinated phthalimide polymer [3], improving thermal stability for high-performance coatings and electronic materials.

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